molecular formula C8H4KNO2 B1352668 Potassium phthalimide-15N CAS No. 53510-88-6

Potassium phthalimide-15N

Cat. No.: B1352668
CAS No.: 53510-88-6
M. Wt: 186.21 g/mol
InChI Key: FYRHIOVKTDQVFC-DLBIPZKSSA-M
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Description

Potassium phthalimide-15N: is a chemical compound with the formula C8H4K15NO2 . It is the potassium salt of phthalimide, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is often used in organic synthesis and research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phthalimide-15N can be synthesized by reacting phthalimide-15N with potassium hydroxide in ethanol. The reaction involves dissolving phthalimide-15N in hot ethanol and then adding a solution of potassium hydroxide in ethanol. The desired product precipitates out of the solution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Potassium phthalimide-15N is widely used in the synthesis of primary amines through the Gabriel synthesis. It serves as a precursor in various organic reactions and is valuable in studying reaction mechanisms involving nitrogen atoms .

Biology and Medicine: The isotopic labeling with nitrogen-15 makes it useful in biological studies, particularly in tracing nitrogen pathways in metabolic processes. It is also used in the synthesis of labeled compounds for medical imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in the synthesis of primary amines makes it a valuable intermediate in the manufacture of various chemical products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving nitrogen tracking and metabolic studies. This isotopic labeling provides distinct advantages in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Biological Activity

Potassium phthalimide-15N (CAS No. 53510-88-6) is a nitrogen-labeled compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, synthesis, applications, and relevant case studies, providing a comprehensive overview based on diverse sources.

Molecular Formula: C₈H₄K(¹⁵N)O₂
Molecular Weight: 186.21 g/mol
Purity: 98%+
Applications: Synthetic intermediates, isotopic labeling in biological studies.

Synthesis

This compound can be synthesized through several methods, commonly involving the reaction of phthalimide with labeled nitrogen sources. One effective method includes melting together 15N ammonium acetate with phthalimide, which yields the desired labeled product efficiently . This compound serves as a precursor for various nitrogen-containing compounds in synthetic organic chemistry.

This compound acts primarily as a nitrogen donor in biochemical reactions. Its incorporation into biological molecules allows for tracing and understanding nitrogen metabolism within living systems. The stable isotope labeling facilitates advanced imaging techniques, such as magnetic resonance imaging (MRI), to study the distribution and dynamics of biologically relevant nitrogen species .

Research Findings

  • Nitrogen Tracing in Metabolism:
    • Studies have shown that this compound can be utilized to trace nitrogen incorporation into amino acids and other biomolecules. This is particularly useful in metabolic studies where understanding nitrogen flux is crucial .
  • Imaging Applications:
    • The compound has been employed in dynamic nuclear polarization (DNP) studies to enhance MRI signals for quantifying metal ions like Zn²⁺ in biological tissues. This application highlights its utility in diagnosing conditions related to metal ion imbalances .
  • Biosynthetic Pathways:
    • Research indicates that this compound can be used to study biosynthetic pathways in organisms, such as sponges, where it helps estimate the incorporation of nitrogen into secondary metabolites .

Case Studies

StudyObjectiveFindings
Study on Nitrogen Incorporation To evaluate the incorporation of nitrogen from this compound into amino acidsDemonstrated effective tracking of nitrogen metabolism in various cell types, enhancing understanding of metabolic pathways .
MRI Imaging of Metal Ions To assess the distribution of Zn²⁺ using 15N-labeled probesSuccessfully quantified free Zn²⁺ levels in human prostate tissue, aiding in cancer research .
Biosynthetic Studies in Marine Organisms To investigate nitrogen incorporation into natural productsShowed significant incorporation rates, suggesting potential for studying secondary metabolite production .

Properties

IUPAC Name

potassium;isoindol-2-ide-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHIOVKTDQVFC-DLBIPZKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456153
Record name Potassium phthalimide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53510-88-6
Record name Potassium phthalimide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1-liter three-neck round bottom flask, phthalimide (50 g) was suspended in ethyl alcohol (500 ml) and cooled to about 0° C. under stirring. A solution of alcoholic KOH (19 gm in 150 ml alcohol) was added slowly over a period of 15-20 mins., while keeping the mass temperature at 0°-5° C. After the addition was complete, the reaction mixture was stirred for 1/2 hour at 0°-5° C. and then filtered.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium phthalimide-15N
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Potassium phthalimide-15N
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Potassium phthalimide-15N

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